molecular formula C9H10O2 B2624634 2-Methyl-2,3-dihydro-1-benzofuran-5-ol CAS No. 111580-01-9

2-Methyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No. B2624634
CAS RN: 111580-01-9
M. Wt: 150.177
InChI Key: MCNGSWCPJVSXDN-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1-benzofuran-5-ol” is a chemical compound with the molecular formula C9H10O . It belongs to the class of compounds known as benzofurans .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 134.1751 . More detailed physical and chemical properties were not found in the search results.

Advantages and Limitations for Lab Experiments

MDBF has several advantages for lab experiments, including its moderate to high yield in synthesis, its low toxicity profile, and its potential applications in various fields. However, the limitations of MDBF include its limited solubility in water and its moderate stability, which may require special handling and storage conditions.

Future Directions

MDBF has shown promising results in various fields of scientific research, and there are several future directions for its research. In medicinal chemistry, further studies are needed to explore the potential of MDBF as an anti-inflammatory and anti-cancer agent. In material science, MDBF can be used as a precursor for the synthesis of novel materials with potential applications in electronic devices. In environmental science, further studies are needed to explore the potential of MDBF as a green solvent for various applications. Overall, the future directions for MDBF research are promising and can lead to the development of novel materials and therapeutics.

Synthesis Methods

MDBF can be synthesized through different methods, including the reduction of 2-methyl-2,3-epoxy-1-benzofuran with sodium borohydride in methanol or the reduction of 2-methyl-2,3-epoxy-1-benzofuran with lithium aluminum hydride in tetrahydrofuran. The yields of these methods are moderate to high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

MDBF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MDBF has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In material science, MDBF has been used as a precursor for the synthesis of novel materials with potential applications in electronic devices. In environmental science, MDBF has been studied for its potential use as a green solvent due to its low toxicity and biodegradability.

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,10H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGSWCPJVSXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111580-01-9
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-ol
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